![molecular formula C15H19N3OS B4116471 2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4116471.png)
2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Descripción general
Descripción
2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide, also known as EIBN or ERK inhibitor, is a chemical compound that has been widely studied in the field of cancer research. This compound has shown promising results in inhibiting the activity of the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.
Mecanismo De Acción
2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide inhibits the activity of the ERK pathway by binding to the ATP-binding site of the ERK kinase (MEK). This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. 2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have a selective inhibitory effect on the ERK pathway, with little to no effect on other signaling pathways. This selectivity is important in minimizing off-target effects and reducing toxicity. 2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several advantages for lab experiments, including its selectivity for the ERK pathway and good pharmacokinetic properties. However, 2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide can be difficult to synthesize and has a relatively short half-life, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One area of research is the development of more potent and selective inhibitors of the ERK pathway. Another area of research is the investigation of the role of the ERK pathway in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, the combination of 2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide with other drugs or therapies is an area of interest for improving cancer treatment outcomes.
Aplicaciones Científicas De Investigación
2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been extensively studied in cancer research due to its ability to inhibit the activity of the ERK pathway. The ERK pathway is frequently dysregulated in cancer cells, leading to increased cell proliferation and survival. By inhibiting this pathway, 2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models.
Propiedades
IUPAC Name |
2-ethylsulfanyl-N-(3-imidazol-1-ylpropyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-2-20-14-7-4-3-6-13(14)15(19)17-8-5-10-18-11-9-16-12-18/h3-4,6-7,9,11-12H,2,5,8,10H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZRHNKMJKSJPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfanyl-N-(3-imidazol-1-ylpropyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.